REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C(CC(=O)C(O)=O)=C1.[OH-:16].[Na+].C(O)(=O)C(C)=O.[OH:24][C:25]([CH2:35][C:36]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[NH:38][CH:37]=1)([C:32]([OH:34])=[O:33])[CH2:26][C:27](=O)[C:28]([OH:30])=[O:29].Cl.[NH2:46]O.Cl>C(=O)([O-])[O-].[Na+].[Na+]>[OH:24][C:25]([CH2:35][C:36]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[NH:38][CH:37]=1)([C:32]([OH:34])=[O:33])[CH2:26][C:27](=[N:46][OH:16])[C:28]([OH:30])=[O:29] |f:1.2,5.6,8.9.10|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(C(=O)O)=O)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for reaction at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction solution
|
Type
|
EXTRACTION
|
Details
|
to extract the organic matter in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was rinsed with aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
subsequently concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain the residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized in aqueous 28% ammonia and ethanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C(=O)O)=NO)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |